molecular formula C33H61ClN2O6S B566057 Palmitato de Clindamicina CAS No. 68206-99-5

Palmitato de Clindamicina

Número de catálogo: B566057
Número CAS: 68206-99-5
Peso molecular: 649.369
Clave InChI: LSOHVGOQENSEGU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clindamycin B Palmitate is a semi-synthetic derivative of the antibiotic clindamycin. It is a lincosamide antibiotic used primarily for its antibacterial properties. This compound is particularly effective against anaerobic bacteria and certain protozoans. It is often used in the treatment of serious infections caused by susceptible strains of bacteria, including those resistant to other antibiotics .

Aplicaciones Científicas De Investigación

Treatment of Bacterial Infections

Clindamycin B Palmitate is indicated for treating serious infections caused by susceptible anaerobic bacteria, particularly in patients allergic to penicillin. Its applications include:

  • Skin and Soft Tissue Infections : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria.
  • Bone and Joint Infections : Utilized in cases of osteomyelitis caused by Staphylococcus aureus.
  • Respiratory Tract Infections : Used for treating aspiration pneumonia and other anaerobic infections.

Pediatric Use

Clindamycin B Palmitate has been evaluated for its effectiveness in children, particularly for treating streptococcal pharyngitis. A study comparing Clindamycin B Palmitate with potassium phenoxymethyl penicillin showed that the failure rates were 10% for Clindamycin B Palmitate compared to 18% for penicillin, indicating comparable efficacy . The dosing regimen was well-tolerated, with some reports of mild rashes as side effects.

Pharmacokinetics

The pharmacokinetics of Clindamycin B Palmitate demonstrate its rapid absorption and distribution. After oral administration, peak serum concentrations are achieved within approximately 70 minutes, with a half-life ranging from 3.4 to 5.1 hours in younger adults . This profile supports its use in acute infections requiring prompt therapeutic action.

Streptococcal Pharyngitis Treatment

A clinical trial involving 103 children assessed the effectiveness of Clindamycin B Palmitate in treating group A streptococcal infections. The study revealed that Clindamycin B Palmitate was effective in eradicating the bacteria from the pharynx, with a lower recurrence rate compared to traditional penicillin treatment .

Treatment GroupNumber of PatientsFailure Rate (%)
Clindamycin B Palmitate5210
Potassium Phenoxymethyl Penicillin5118

Osteomyelitis Management

In another case study focusing on osteomyelitis caused by Staphylococcus aureus, Clindamycin B Palmitate was used as part of a combination therapy approach. The results indicated significant improvement in clinical outcomes, with a notable reduction in bacterial load as measured by culture results post-treatment.

Resistance Patterns

Resistance to clindamycin is an important consideration in its clinical application. Studies have shown that while resistance among certain strains of bacteria exists, Clindamycin B Palmitate remains effective against many strains that are resistant to other antibiotics . Continuous monitoring and susceptibility testing are recommended to ensure effective treatment.

Mecanismo De Acción

Target of Action

Clindamycin B Palmitate, also known as Clindamycin, is a lincosamide antibiotic that primarily targets anaerobic bacteria , streptococci , staphylococci , and pneumococcal bacteria . These bacteria are responsible for various serious infections, making Clindamycin a crucial drug in treating these conditions .

Mode of Action

Clindamycin operates by inhibiting bacterial protein synthesis. It achieves this by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process . The three-dimensional structure of Clindamycin plays a crucial role in this mechanism .

Biochemical Pathways

By disrupting bacterial protein synthesis, Clindamycin causes changes in the cell wall surface of the bacteria. This alteration decreases the adherence of bacteria to host cells and increases the intracellular killing of organisms .

Pharmacokinetics

Clindamycin B Palmitate is rapidly and extensively absorbed from the gastrointestinal (GI) tract, with a bioavailability of approximately 87% . Blood level studies comparing Clindamycin Palmitate HCl with Clindamycin Hydrochloride show that both drugs reach their peak active serum levels at the same time, indicating a rapid hydrolysis of the palmitate to the Clindamycin .

Result of Action

The primary result of Clindamycin’s action is the effective treatment of serious infections caused by susceptible bacteria . It’s important to note that treatment with clindamycin has been associated with severe colitis which may end fatally . This is due to the alteration of the normal flora of the colon leading to overgrowth of C.difficile .

Action Environment

The action, efficacy, and stability of Clindamycin can be influenced by various environmental factors. For instance, special populations such as pediatrics and pregnant women have altered cytochrome P450 (CYP)3A4 activity . As Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites, changes in CYP3A4 activity can influence the drug’s action .

Análisis Bioquímico

Biochemical Properties

Clindamycin B Palmitate interacts with various enzymes and proteins in biochemical reactions. It inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This impedes both the assembly of the ribosome and the translation process .

Cellular Effects

Clindamycin B Palmitate has significant effects on various types of cells and cellular processes. It disrupts bacterial protein synthesis, causing changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Molecular Mechanism

The mechanism of action of Clindamycin B Palmitate involves binding interactions with biomolecules and changes in gene expression. It works primarily by binding to the 50S ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clindamycin B Palmitate can change over time. It has been observed that both Clindamycin B Palmitate and Clindamycin Hydrochloride reach their peak active serum levels at the same time, indicating a rapid hydrolysis of the palmitate to the Clindamycin .

Dosage Effects in Animal Models

In animal models, the effects of Clindamycin B Palmitate can vary with different dosages. Serum levels at or above 0.5 µg/mL can be maintained by oral dosing at a rate of 2.5 mg/lb of Clindamycin B Palmitate every 12 hours .

Metabolic Pathways

Clindamycin B Palmitate is involved in various metabolic pathways. It is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites .

Transport and Distribution

Clindamycin B Palmitate is transported and distributed within cells and tissues. It is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid .

Subcellular Localization

The subcellular localization of Clindamycin B Palmitate is primarily in the cytoplasmic membrane, where it undergoes post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Clindamycin B Palmitate is synthesized through the esterification of clindamycin with palmitic acid. The process involves the following steps:

Industrial Production Methods: The industrial production of Clindamycin B Palmitate follows a similar process but on a larger scale. The key steps include:

Análisis De Reacciones Químicas

Types of Reactions: Clindamycin B Palmitate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparación Con Compuestos Similares

Actividad Biológica

Clindamycin B palmitate is a lincosamide antibiotic derived from clindamycin, primarily used for its antibacterial properties. This article explores its biological activity, pharmacokinetics, efficacy against various pathogens, and clinical implications based on diverse research findings.

Clindamycin exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, disrupting the translation process. This binding is reversible and primarily bacteriostatic at lower concentrations, while it may exhibit bactericidal properties at higher doses . Clindamycin's mechanism is similar to that of macrolides, although it is chemically distinct .

Pharmacokinetics

Clindamycin palmitate is well-absorbed from the gastrointestinal tract, achieving approximately 90% absorption under normal conditions. However, absorption rates can drop to around 50% in some cases . The drug is metabolized predominantly in the liver via cytochrome P450 enzymes (CYP3A4 and CYP3A5), resulting in several metabolites, including clindamycin sulfoxide . The average serum half-life ranges from 2 to 4.5 hours depending on patient demographics and health status .

Table 1: Pharmacokinetic Parameters of Clindamycin Palmitate

ParameterValue
Absorption~90% (50% in some cases)
MetabolismHepatic (CYP3A4)
Half-life2 - 4.5 hours
ExcretionUrine (10%), Feces (3.6%)
Bioactive MetabolitesClindamycin sulfoxide

Efficacy Against Pathogens

Clindamycin palmitate has shown efficacy against various bacterial infections, particularly those caused by Gram-positive organisms. Studies indicate that it is effective in treating group A streptococcal infections, with comparable efficacy to penicillin .

Case Study: Streptococcal Pharyngitis

In a clinical trial involving 103 children with group A streptococcal pharyngitis, clindamycin palmitate was administered at dosages of 75 mg for children under 25 kg and 150 mg for those over . The study reported a failure rate of 10% in the clindamycin group compared to 18% in the penicillin group, demonstrating its effectiveness in eradicating the infection.

Clinical Applications

Clindamycin is recommended as an adjunctive treatment for severe invasive group A β-haemolytic streptococcal infections (iGAS). A retrospective cohort study indicated that patients receiving clindamycin alongside β-lactam antibiotics had significantly lower in-hospital mortality rates compared to those who did not receive clindamycin (aOR 0.44) . However, its use in non-group A/B β-haemolytic streptococcal infections showed no significant benefit .

Safety and Side Effects

While generally well-tolerated, clindamycin can cause side effects such as gastrointestinal disturbances and skin rashes. In the aforementioned study on pharyngitis treatment, rashes were observed in 15% of patients treated with clindamycin palmitate . Monitoring for adverse reactions is crucial when used alongside other medications that may affect hepatic metabolism.

Propiedades

Número CAS

68206-99-5

Fórmula molecular

C33H61ClN2O6S

Peso molecular

649.369

Nombre IUPAC

[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate

InChI

InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)

Clave InChI

LSOHVGOQENSEGU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CC)O)O

Sinónimos

(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Hexadecanoate

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.